molecular formula C6H10F2S B13554464 (3,3-Difluoro-1-methylcyclobutyl)methanethiol

(3,3-Difluoro-1-methylcyclobutyl)methanethiol

Cat. No.: B13554464
M. Wt: 152.21 g/mol
InChI Key: NOWSVHSZDKDWNA-UHFFFAOYSA-N
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Description

(3,3-Difluoro-1-methylcyclobutyl)methanethiol is an organosulfur compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoro-1-methylcyclobutyl)methanethiol typically involves the introduction of a thiol group to a pre-existing cyclobutyl structure. One common approach is to start with (3,3-Difluoro-1-methylcyclobutyl)methanol, which can be converted to the corresponding thiol through a series of reactions. The initial step often involves the conversion of the alcohol to a halide, followed by substitution with a thiol reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of specialized equipment and reagents to facilitate the conversion of starting materials to the desired thiol compound.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-1-methylcyclobutyl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Thiol reagents like thiourea or thiolates can be employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Regeneration of the thiol group.

    Substitution: Formation of new thiol-containing compounds.

Scientific Research Applications

(3,3-Difluoro-1-methylcyclobutyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-methylcyclobutyl)methanethiol involves its interaction with molecular targets through its thiol group. This can include the formation of disulfide bonds with cysteine residues in proteins, thereby modulating their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluoro-1-methylcyclobutyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (3,3-Difluoro-1-methylcyclobutyl)methylamine: Contains an amine group instead of a thiol group.

Uniqueness

(3,3-Difluoro-1-methylcyclobutyl)methanethiol is unique due to the presence of both fluorine atoms and a thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C6H10F2S

Molecular Weight

152.21 g/mol

IUPAC Name

(3,3-difluoro-1-methylcyclobutyl)methanethiol

InChI

InChI=1S/C6H10F2S/c1-5(4-9)2-6(7,8)3-5/h9H,2-4H2,1H3

InChI Key

NOWSVHSZDKDWNA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(F)F)CS

Origin of Product

United States

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